molecular formula C39H62O6S6 B12059561 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid

3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid

Cat. No.: B12059561
M. Wt: 819.3 g/mol
InChI Key: GOLRGLNMILBFFI-UHFFFAOYSA-N
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Description

3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid is a carboxylic acid functionalized trithiocarbonate compound. It is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymerization processes. This compound is known for its ability to produce narrow polydispersity polymers with complex architectures, making it valuable in the synthesis of well-defined block copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves multiple steps. The general synthetic route includes the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as dodecylthiocarbonothioylthio-propanoic acid.

    Esterification: The intermediate compounds undergo esterification with 3,5-dihydroxybenzoic acid to form the final product.

The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves its role as a RAFT agent in polymerization. The compound facilitates the controlled radical polymerization process by reversibly adding to and fragmenting from growing polymer chains. This allows for precise control over the molecular weight and architecture of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid apart is its ability to produce polymers with narrow polydispersity and complex architectures. This makes it particularly valuable in applications requiring precise control over polymer properties .

Properties

Molecular Formula

C39H62O6S6

Molecular Weight

819.3 g/mol

IUPAC Name

3,5-bis(2-dodecylsulfanylcarbothioylsulfanylpropanoyloxy)benzoic acid

InChI

InChI=1S/C39H62O6S6/c1-5-7-9-11-13-15-17-19-21-23-25-48-38(46)50-30(3)36(42)44-33-27-32(35(40)41)28-34(29-33)45-37(43)31(4)51-39(47)49-26-24-22-20-18-16-14-12-10-8-6-2/h27-31H,5-26H2,1-4H3,(H,40,41)

InChI Key

GOLRGLNMILBFFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C(C)SC(=S)SCCCCCCCCCCCC

Origin of Product

United States

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